1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and a piperidine-4-carboxylic acid moiety at the 3-position. The fluorine atom enhances lipophilicity and metabolic stability, common traits in drug design .
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-5-6-15(19-18-14)20-9-7-12(8-10-20)16(21)22/h1-6,12H,7-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBEFUFQDXDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Screening for Suzuki Coupling
Analytical Characterization
The final product is characterized using:
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group demonstrates stability under standard oxidative conditions but participates in decarboxylation reactions at elevated temperatures. The pyridazine ring shows limited oxidation potential, while the piperidine nitrogen can undergo N-oxidation.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Decarboxylation | 200–250°C under inert atmosphere | 1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine + CO₂ | |
| N-Oxidation | H₂O₂ in acetic acid, 60°C | 1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid N-oxide |
Reduction Reactions
The pyridazine ring undergoes partial reduction under catalytic hydrogenation, while the fluorophenyl group remains intact.
Substitution Reactions
Electrophilic substitution occurs preferentially on the pyridazine ring, while nucleophilic substitution is limited to the fluorophenyl group under harsh conditions.
Coupling Reactions
The compound participates in cross-coupling reactions via its pyridazine and fluorophenyl groups.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives (e.g., 6-(biphenyl-4-yl)pyridazin-3-yl analogs) | |
| Amide formation (carboxylic acid) | EDC/HOBt, DMF, RT | Piperidine-4-carboxamide derivatives |
Functional Group Transformations
The carboxylic acid group undergoes typical derivatization reactions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Esterification | SOCl₂ followed by ROH | Piperidine-4-carboxylate esters | |
| Salt formation | NaOH or HCl in H₂O | Sodium or hydrochloride salts |
Key Structural Influences on Reactivity
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Pyridazine Ring : Electron-deficient nature directs electrophilic substitution to the 5-position.
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4-Fluorophenyl Group : Enhances stability of the pyridazine ring via electron-withdrawing effects but resists nucleophilic substitution unless forced.
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Piperidine Nitrogen : Participates in N-alkylation or coordination with metal catalysts.
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Carboxylic Acid : Acts as a hydrogen-bond donor and participates in acid-base reactions.
Industrial-Scale Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₆H₁₆FN₃O₂
- CAS Number : 1119450-52-0
The structural features of this compound include a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its biological activity.
Therapeutic Applications
-
Neurological Disorders
- Research indicates that compounds similar to 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid may act as modulators of neurotransmitter receptors. For example, derivatives of piperidine have been explored for their potential in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia due to their ability to interact with muscarinic receptors .
-
Antimalarial Activity
- A study on imidazopyridazine inhibitors has shown that structural modifications can lead to potent antimalarial agents. Although not directly tested on this compound, the insights gained from structure-guided design approaches suggest that similar compounds could exhibit significant activity against Plasmodium falciparum, the causative agent of malaria .
- Cancer Research
- Receptor Binding Affinity
- Pharmacokinetics and ADME Properties
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction processes and cellular responses.
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorine Position : The target compound’s 4-fluorophenyl group provides optimal electronic effects for receptor binding compared to the 3-fluorophenyl analog, where steric hindrance may reduce affinity .
- Heterocycle Core: Pyridazine (target) vs. Pyridazine’s nitrogen positions may favor interactions with polar residues in enzyme active sites .
- Substituent Effects :
- Thiophene : The sulfur atom in thiophene analogs enhances π-π interactions but may reduce metabolic stability compared to fluorophenyl groups .
- Trifluoromethyl : The CF₃ group in 1-(6-(Trifluoromethyl)...) increases lipophilicity (logP) and resistance to oxidative metabolism, advantageous for CNS-targeting compounds .
- Methoxy : Methoxy-substituted compounds (e.g., 1-(6-Methoxypyrimidin-4-yl)...) exhibit improved aqueous solubility, beneficial for oral bioavailability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (301.32) falls within the ideal range for drug-likeness (200–500 Da). Analogs like 1-(6-Methoxypyrimidin-4-yl)... (237.26) may have better membrane permeability but shorter half-lives due to reduced steric bulk .
- logP : Fluorine and aromatic rings increase logP (target: ~2.5), whereas methoxy and thiophene groups lower it (e.g., 1-(6-Methoxypyrimidin-4-yl)...: ~1.8) .
- Synthetic Accessibility : The target compound’s synthesis involves Suzuki coupling of 4-fluorophenylboronic acid to pyridazine, followed by piperidine conjugation. Analogs with trifluoromethyl or thiophene require specialized reagents (e.g., CF₃ sources or thiophene boronic acids), increasing complexity .
Biological Activity
1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula: C16H16FN3O2
- Molecular Weight: 299.32 g/mol
The structural features include a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4) enzymes. PDE4 plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound enhances cAMP levels, leading to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacological Effects
- Anti-inflammatory Activity:
- Neuroprotective Effects:
- Antimicrobial Activity:
Case Study 1: PDE4 Inhibition
A study evaluating the efficacy of various PDE4 inhibitors highlighted that this compound showed potent inhibition of PDE4 activity with an IC50 value indicating effective inhibition at low concentrations. The study also noted improvements in lung function in animal models of asthma when treated with this compound .
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Condensation of 4-fluorobenzaldehyde with aminopyridazine derivatives to form the pyridazine core.
- Step 2 : Cyclization or coupling with piperidine-4-carboxylic acid derivatives using catalysts like palladium or copper under reflux in polar aprotic solvents (e.g., DMF) .
- Step 3 : Acidic hydrolysis (e.g., HCl/water at 90–100°C) to deprotect ester groups and yield the carboxylic acid .
- Key Variables : Catalyst choice (Pd/Cu), solvent polarity, and temperature significantly affect reaction efficiency. For example, Pd-catalyzed cross-coupling may improve regioselectivity but requires inert conditions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR (¹H/¹³C) : Verify the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and piperidine protons (δ ~1.5–3.5 ppm) .
- HPLC-MS : Confirm molecular weight (calculated: ~331.3 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve the spatial arrangement of the pyridazine and piperidine moieties, if single crystals are obtainable .
Q. What are the standard protocols for assessing the compound’s stability under storage?
- Stability Testing :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–8 weeks. Monitor degradation via HPLC .
- Storage Recommendations : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Example : If antimicrobial assays show inconsistent IC50 values (e.g., 10 µM vs. 50 µM), consider:
- Assay Variability : Standardize cell lines (e.g., E. coli ATCC 25922) and incubation times .
- Structural Confirmation : Re-validate compound identity via LC-MS to rule out batch impurities .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin) to ensure reproducibility .
Q. What computational strategies predict the compound’s potential as a kinase inhibitor?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions between the piperidine-carboxylic acid group and ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721) may form hydrogen bonds with the carboxylic acid .
- MD Simulations : Assess binding stability (100 ns trajectories) using GROMACS. High RMSD values (>2 Å) suggest weak target affinity .
Q. How can low yields in the final synthetic step be optimized?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., esterified byproducts) and adjust hydrolysis conditions (e.g., HCl concentration, time) .
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling efficiency; Pd may reduce side reactions .
- Solvent Optimization : Replace DMF with DMA or THF to improve solubility of hydrophobic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
